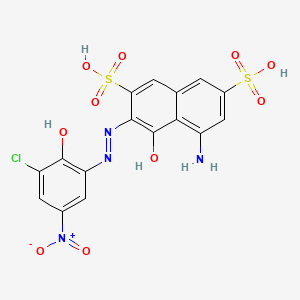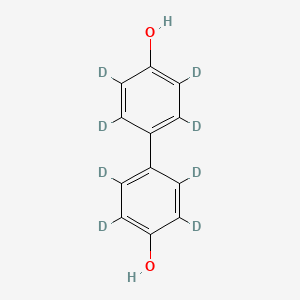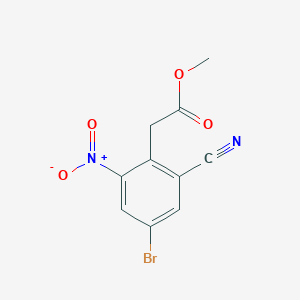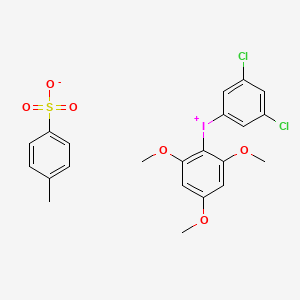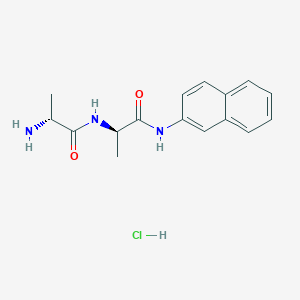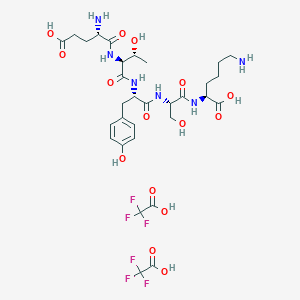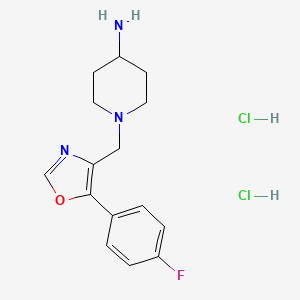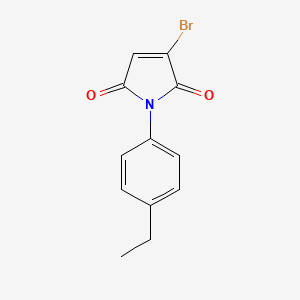
3-溴-1-(4-乙基苯基)-1H-吡咯-2,5-二酮
描述
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, also known as 3-BEPPD, is a synthetic organic compound with a wide range of applications in scientific research. It is a heterocyclic compound containing a pyrrole ring with a bromo substituent at the 3-position and an ethylphenyl substituent at the 1-position. Its unique properties have made it a valuable tool for research in a variety of fields, such as organic synthesis, medicinal chemistry, and pharmacology.
科学研究应用
乙醇酸氧化酶抑制剂
与“3-溴-1-(4-乙基苯基)-1H-吡咯-2,5-二酮”在结构上相关的化合物已被研究为乙醇酸氧化酶 (GAO) 的抑制剂。这些抑制剂在降低尿液草酸盐水平方面可能很重要,这有利于高草酸尿症等疾病。这些抑制剂的有效性已在体外和体内研究中得到证实,显示出治疗应用的前景 (鲁尼等人,1983)。
发光聚合物
吡咯并[3,4-c]吡咯-1,4-二酮的衍生物已用于合成高发光聚合物。这些聚合物表现出强荧光和高量子产率,使其适用于光电和传感材料中的各种应用 (张和蒂克,2008)。
抗菌活性
吡咯并[3,4-c]吡咯-1,4-二酮的某些衍生物显示出有希望的抗菌活性,特别是对真菌病原体。这些化合物具有作为新型杀真菌剂的潜力,研究强调了它们在抑制广泛真菌方面的有效性 (茨维特科维奇等人,2019)。
缓蚀剂
吡咯并[2,5-d]衍生物已被研究其作为酸性环境中碳钢缓蚀剂的应用。这些研究表明,此类化合物可以有效地保护金属表面免受腐蚀,表明它们在工业应用中的效用 (扎鲁克等人,2015)。
安全和危害
属性
IUPAC Name |
3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEYDUFGTSKKTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



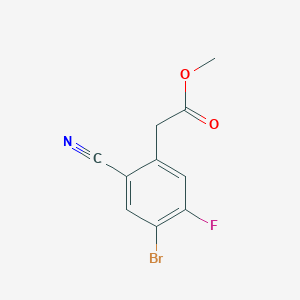
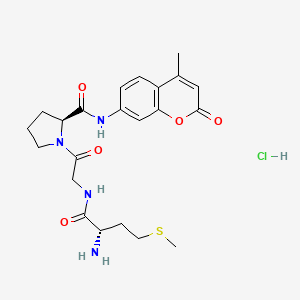
![Methyl 8-bromo-2-(4-cyanophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1450694.png)
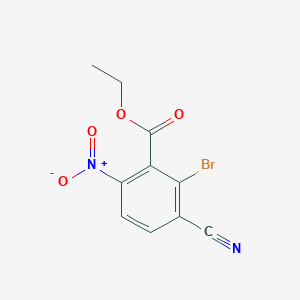
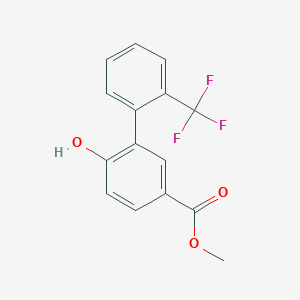
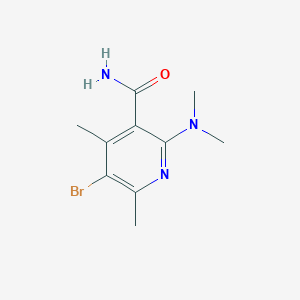
![4-Bromo-3-iodopyrazolo[1,5-a]pyridine](/img/structure/B1450699.png)
